WHI-P154

Descripción general

Descripción

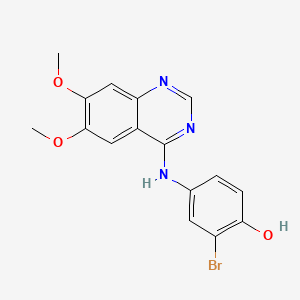

WHI-P154 es un inhibidor de molécula pequeña que se dirige principalmente a la Janus quinasa 3 (JAK3). Ha mostrado una inhibición significativa de otras quinasas, incluido el receptor del factor de crecimiento epidérmico (EGFR), en el rango nanomolar .

Métodos De Preparación

La ruta sintética generalmente implica la bromación de un derivado de fenol seguido del acoplamiento con un compuesto de dimetoxiquinazolina . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y catalizadores para facilitar la reacción de acoplamiento . Los métodos de producción industrial pueden implicar la ampliación de estas reacciones bajo condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

WHI-P154 se somete a diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos . Los productos principales formados a partir de estas reacciones son típicamente derivados de quinazolina con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

WHI-P154 tiene una amplia gama de aplicaciones de investigación científica:

Investigación del cáncer: Induce apoptosis y muerte celular en líneas celulares de glioblastoma humano e inhibe el crecimiento tumoral en modelos de xenotrasplante de ratón.

Mejora de la quimioterapia: Mejora el efecto quimioterapéutico de los agentes anticancerígenos en células que sobreexpresan ABCG2 al revertir la resistencia a los fármacos.

Mecanismo De Acción

WHI-P154 ejerce sus efectos inhibiendo la Janus quinasa 3 (JAK3) con valores de IC₅₀ de 28 y 128 μM contra proteínas humanas y de ratón, respectivamente . También muestra una inhibición significativa del receptor del factor de crecimiento epidérmico (EGFR) en el rango nanomolar . El compuesto interfiere con la vía de señalización JAK/STAT, que es crucial para la proliferación celular, la diferenciación y la supervivencia . Al inhibir JAK3, this compound interrumpe estos procesos celulares, lo que lleva a la apoptosis y a una reducción de la viabilidad celular .

Comparación Con Compuestos Similares

WHI-P154 se compara con otros inhibidores de JAK3 como WHI-P131. Ambos compuestos son inhibidores nanomolares de la familia de quinasas del receptor del factor de crecimiento epidérmico . this compound es único en su capacidad de mejorar significativamente la sensibilidad de las células que sobreexpresan ABCG2 a los agentes quimioterapéuticos . Compuestos similares incluyen:

WHI-P131: Otro inhibidor de JAK3 con propiedades inhibitorias similares.

Tofacitinib: Un inhibidor de JAK utilizado en el tratamiento de la artritis reumatoide.

Ruxolitinib: Un inhibidor de JAK1/2 utilizado en el tratamiento de la mielofibrosis.

This compound destaca por su doble inhibición de JAK3 y EGFR, lo que lo convierte en un compuesto versátil para diversas aplicaciones de investigación .

Actividad Biológica

WHI-P154 is a selective inhibitor of Janus kinase 3 (JAK3) and has been identified as a compound with significant biological activity, particularly in the modulation of immune responses and cancer treatment. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

This compound primarily inhibits JAK3, a member of the Janus kinase family that plays a crucial role in cytokine signaling pathways. By inhibiting JAK3, this compound disrupts the JAK-STAT signaling pathway, which is vital for the activation of immune responses and hematopoiesis.

- Inhibition of STAT Activation : this compound has been shown to decrease the nuclear translocation of STAT1 in response to interferon-gamma (IFN-γ), effectively reducing inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production in macrophages. At a concentration of 10 μM, this compound inhibited STAT1 activation by approximately 50% after 30 minutes of IFN-γ stimulation .

- Effects on Other Signaling Pathways : In addition to its effects on STAT1, this compound also modulates other signaling pathways, including PI3K/Akt and MAPK pathways. It has been reported to inhibit antigen-induced degranulation in mast cells by affecting the phosphorylation of key proteins involved in these pathways .

Anticancer Effects

This compound has demonstrated promising anticancer activity by enhancing the sensitivity of cancer cells to chemotherapeutic agents. In studies involving ABCG2-overexpressing cells, this compound significantly increased the efficacy of substrates typically expelled by this transporter . Furthermore, it has been shown to inhibit cell proliferation in glioblastoma cell lines, suggesting potential applications in treating aggressive brain tumors .

Immunomodulatory Effects

The compound's immunomodulatory properties are particularly noteworthy. In rodent mast cell lines, this compound inhibited antigen-induced activation and degranulation, indicating its potential as an anti-inflammatory agent. This effect is attributed to its ability to suppress various MAPK pathways involved in mast cell activation .

Case Studies and Research Findings

Several studies have explored the effects of this compound across different biological contexts:

Propiedades

IUPAC Name |

2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIAKDAYHRWZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274407 | |

| Record name | WHI-P154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-04-3 | |

| Record name | Whi P154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WHI-P154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211555-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WHI-P 154 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8BT6T9MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of WHI-P154?

A1: this compound is a potent and relatively selective inhibitor of Janus kinase 3 (JAK3). [] It has demonstrated significantly less inhibitory activity against other JAK family members like JAK1 and JAK2. []

Q2: How does this compound interact with JAK3 at the molecular level?

A2: Based on homology modeling and docking studies, this compound is predicted to bind within the catalytic site of JAK3. [] The presence of a 4'-hydroxyl group on its phenyl ring is crucial for this interaction, facilitating hydrogen bonding with Asp-967, a key residue within JAK3's active site. []

Q3: What are the downstream consequences of JAK3 inhibition by this compound?

A3: this compound, by inhibiting JAK3, disrupts downstream signaling pathways, ultimately impacting cellular processes. Some observed effects include:

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C16H14BrN3O3, and its molecular weight is 376.21 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, proton and carbon NMR (1H and 13C NMR), UV-Vis, and infrared (IR) spectroscopic data have been reported for this compound, providing information about its structure and functional groups. []

Q6: Does this compound possess any catalytic properties?

A6: No, this compound is not known to function as a catalyst. It acts as an inhibitor by binding to the active site of JAK3, preventing the enzyme from catalyzing its normal phosphorylation reactions.

Q7: Have computational methods been employed in the study of this compound?

A7: Yes, homology modeling was crucial in predicting the binding mode of this compound to the JAK3 active site. [] Docking studies were also performed to estimate binding affinities (Ki values) of this compound and its derivatives, providing insights into structure-activity relationships. [] More recently, molecular dynamics simulations and Markov state models (MSMs) have been used to predict the conformational variability of Abl tyrosine kinase, a target structurally related to JAK3, and to assess the binding of this compound to various Abl conformations. []

Q8: How do structural modifications of this compound influence its JAK3 inhibitory activity?

A8: Studies have revealed that the 4'-hydroxyl group on the phenyl ring of this compound is essential for its potent JAK3 inhibitory activity. [] Compounds lacking this group showed significantly reduced inhibitory activity against JAK3. [] This suggests that the 4'-hydroxyl group is critical for binding to the JAK3 active site, likely through interactions with Asp-967. []

Q9: Does the presence of bromine atoms in this compound affect its activity?

A9: While the 4'-hydroxyl group is crucial for activity, the presence and position of bromine atoms appear to have a more subtle effect. Analogs with additional bromine substituents on the phenyl ring, like WHI-P97, have been synthesized and tested. [, ] While these compounds retain JAK3 inhibitory activity, further research is needed to fully elucidate the impact of bromine substitutions on potency, selectivity, and other pharmacological properties.

Q10: What is known about the dissolution and solubility of this compound?

A10: Currently, there is limited information available in the provided research regarding the dissolution rate and solubility of this compound in various media. These factors can significantly impact its bioavailability and efficacy. Further studies are required to understand its solubility profile and optimize its formulation for improved therapeutic potential.

Q11: Are there other JAK3 inhibitors besides this compound, and how do they compare?

A11: Yes, several other JAK3 inhibitors have been developed. Tofacitinib, ruxolitinib, and baricitinib are examples of JAK inhibitors that have been approved for clinical use in various inflammatory conditions.

Q12: What are some of the key tools and resources used in this compound research?

A12: Research on this compound relies on a combination of experimental and computational approaches, including:

Q13: When was this compound first reported, and what were the key findings?

A13: this compound was first reported in 1998 as a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [] Researchers discovered that this compound induced apoptotic cell death in glioblastoma cell lines at micromolar concentrations. [] Subsequent studies revealed that this compound acted as a potent and selective inhibitor of JAK3, a tyrosine kinase involved in various cellular processes including immune cell signaling. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.